8-(butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-(Butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a purine-dione core modified at positions 7 and 6. The 7-position is substituted with a 2-hydroxy-3-phenoxypropyl group, while the 8-position features a butylthio moiety. This structure is hypothesized to enhance solubility and target binding compared to simpler xanthines like theophylline. The compound’s synthesis typically involves bromination at the 8-position followed by nucleophilic substitution with butylthiol (as seen in analogous protocols for M3 and M4 derivatives) . Its molecular weight is approximately 427.0 g/mol (based on MS data for structurally similar compounds) .
Properties
IUPAC Name |
8-butylsulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-3-4-10-28-19-20-16-15(17(25)21-18(26)22(16)2)23(19)11-13(24)12-27-14-8-6-5-7-9-14/h5-9,13,24H,3-4,10-12H2,1-2H3,(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUBDPMWZPSXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of 8-(butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. Here is a simplified pathway:
Starting Material: : 3-methylxanthine is commonly used as the starting material.
Butylthio Group Introduction: : Thiolation of the purine ring at the 8-position is achieved through a nucleophilic substitution reaction with butylthiol under basic conditions.
Phenoxypropylation: : Introduction of the 2-hydroxy-3-phenoxypropyl group at the 7-position is carried out through an alkylation reaction using appropriate alkyl halides.
Hydroxy Group Introduction: : Oxidation reactions are used to introduce the hydroxy group, utilizing reagents such as hydrogen peroxide or hydroxylamine.
Purification: : The final compound is purified using chromatography techniques, like flash chromatography or preparative HPLC.
Industrial Production Methods
In an industrial setting, the production of this compound involves:
Larger scale reactions using optimized conditions for high yield and purity.
Utilization of continuous flow reactors to improve reaction efficiency.
Advanced purification techniques, such as crystallization, for bulk compound isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxy group present in the compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: : The phenoxypropyl group can be reduced to yield hydroxyl derivatives.
Substitution: : The butylthio group can be substituted by other nucleophiles, creating diverse derivatives.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or oxone can be used under mild conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: : Strong nucleophiles like thiols, amines, or alcohols are employed in substitution reactions.
Major Products
Oxidation typically yields carbonyl-containing derivatives.
Reduction results in the formation of hydroxyl-substituted compounds.
Substitution reactions produce a wide variety of functionalized purine derivatives, depending on the nucleophile used.
Scientific Research Applications
Pharmacological Studies
Research has indicated that 8-(butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits potential pharmacological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, suggesting potential use as antioxidants in therapeutic applications .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for drug development targeting metabolic disorders .
Case Study 1: Antioxidant Properties
A study investigated the antioxidant properties of various purine derivatives, including those structurally similar to this compound. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, supporting their potential as therapeutic agents against oxidative stress-related diseases .
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition capabilities of related purine derivatives. The findings suggested that modifications to the purine structure could enhance selectivity and potency against specific targets such as xanthine oxidase and cyclooxygenase enzymes. This opens avenues for developing anti-inflammatory and analgesic drugs based on this compound .
Biochemical Research
The compound's unique structure allows it to interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that the compound may influence GPCR signaling pathways, which are crucial for numerous physiological processes .
- Cell Proliferation : Research indicates that similar purine derivatives can modulate cell proliferation and apoptosis, providing insights into their potential use in cancer therapy .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. The mechanism of action typically involves:
Enzyme Inhibition: : Binding to the active sites of enzymes involved in purine metabolism, preventing their normal function.
Signal Modulation: : Interacting with cellular receptors and modulating signaling pathways, leading to changes in cellular activities.
Cytotoxic Effects: : Inducing cell death in cancer cells through apoptosis or necrosis pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Purine-Dione Family
The compound belongs to a class of 7,8-disubstituted purine-diones with diverse biological activities. Key structural analogs include:
Functional Group Analysis
- 8-Substituents: Butylthio (target compound): Enhances lipophilicity and membrane permeability compared to smaller thioethers (e.g., methylthio). Bromo (M3): Increases electrophilicity, facilitating further substitutions (e.g., Suzuki couplings) . Ethylamino (): Introduces hydrogen-bonding capability, improving solubility but reducing metabolic stability.
- 7-Substituents: 2-Hydroxy-3-phenoxypropyl (target compound): The phenoxy group enables π-π interactions with aromatic residues in target proteins, while the hydroxypropyl linker improves aqueous solubility . Isobutyl (): Hydrophobic substituent favors binding to lipophilic enzyme pockets, as seen in adenosine receptor antagonists .
Physicochemical Properties
- Solubility: The target compound’s phenoxypropyl group improves water solubility compared to purely alkyl-substituted analogs (e.g., 7-isobutyl derivatives) .
- Stability : The butylthio group confers greater oxidative stability than thioacetates (e.g., M4), which may hydrolyze in vivo .
Key Research Findings and Limitations
- and : Highlight the versatility of brominated purine-diones as intermediates for diverse substitutions.
- : Demonstrates the importance of hydrazine and phenoxy groups in enzyme inhibition, suggesting avenues for optimizing the target compound.
- Limitations : Most data derive from synthetic protocols (e.g., yields, MS) rather than biological assays. Direct comparisons of pharmacokinetics or target binding are lacking.
Biological Activity
The compound 8-(butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.46 g/mol
- CAS Number : Not specifically listed in the provided sources.
The compound features a butylthio group and a phenoxypropyl moiety, which are believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Adenosine Receptors : These receptors are crucial in numerous physiological processes, including neurotransmission and immune response. The compound may act as an agonist or antagonist at these receptors, influencing cellular signaling pathways .
- Enzyme Inhibition : Studies have shown that related compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases .
- Anticancer Activity : Preliminary investigations suggest that derivatives of purine compounds exhibit selective cytotoxicity against cancer cells while sparing non-tumorigenic cells. This selectivity is vital for developing effective cancer therapies .
Case Studies
- Antitumor Activity : A study highlighted the growth inhibition of cancer cells by a structurally similar compound at concentrations as low as 10 µM. The mechanism involved modulation of signaling pathways associated with cell proliferation and apoptosis .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related purine derivatives, demonstrating their potential to ameliorate symptoms in models of Alzheimer's disease through AChE inhibition .
Research Findings
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 8-(butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can purity be optimized?
- Methodology :
- Step 1 : Start with a xanthine derivative (e.g., 3-methylxanthine) as the core. Introduce the 8-(butylthio) group via nucleophilic substitution using butanethiol under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
- Step 2 : Attach the 7-(2-hydroxy-3-phenoxypropyl) side chain through alkylation using a brominated epoxide intermediate, followed by regioselective ring-opening with phenol derivatives .
- Purity Optimization : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound. Confirm purity (>95%) via LC-MS and ¹H/¹³C NMR spectroscopy .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology :
- Spectroscopic Analysis : ¹H NMR to confirm substitution patterns (e.g., δ 3.3 ppm for methyl groups, δ 4.2–5.0 ppm for hydroxypropyl protons). ¹³C NMR to verify carbonyl groups (C=O at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~463.2 Da) and detect impurities .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents, particularly the hydroxypropyl and phenoxy groups .
Advanced Research Questions
Q. What computational strategies predict the biological targets of this compound, and how do structural modifications affect activity?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors (A₁/A₂A) or phosphodiesterases (PDE4/5). Focus on hydrogen bonding with hydroxypropyl and hydrophobic interactions with butylthio groups .
- SAR Studies : Compare activity of analogs (e.g., replacing butylthio with cyclohexylamino or ethylamino groups) to identify critical pharmacophores. For example, bulkier substituents at position 8 may enhance receptor selectivity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins .
Q. How can contradictory results in enzymatic inhibition assays (e.g., PDE4 vs. PDE5 selectivity) be resolved?
- Methodology :
- Kinetic Assays : Perform Lineweaver-Burk analysis to determine inhibition type (competitive/uncompetitive) and calculate Kᵢ values. Use recombinant PDE isoforms to isolate confounding variables .
- Cellular Models : Test compound in HEK293 cells overexpressing PDE4D or PDE5A. Measure cAMP/cGMP levels via ELISA to confirm target engagement .
- Structural Analysis : Overlay compound-receptor complexes (from docking) with PDE4/5 crystal structures (PDB: 1F0T, 1UDT) to identify steric clashes or unfavorable interactions .
Q. What in silico tools predict metabolic stability and potential toxicity of this compound?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate solubility (LogS), cytochrome P450 interactions, and blood-brain barrier permeability. Key alerts: Check for reactive thiol metabolites from butylthio cleavage .
- Toxicity Profiling : Run ProTox-II to predict hepatotoxicity (e.g., mitochondrial dysfunction) and organ-specific effects. Validate with Ames test (bacterial mutagenicity) and micronucleus assay (genotoxicity) .
Experimental Design & Data Analysis
Q. What experimental controls are critical when assessing anti-inflammatory activity in vitro?
- Methodology :
- Positive Controls : Include dexamethasone (glucocorticoid) or roflumilast (PDE4 inhibitor) to benchmark IC₅₀ values in LPS-stimulated RAW264.7 macrophages .
- Negative Controls : Use vehicle (DMSO) and scrambled analogs (e.g., 8-methylthio derivatives) to isolate structure-specific effects.
- Cytotoxicity Assay : Parallel MTT/WST-1 tests to ensure observed anti-inflammatory effects are not due to cell death .
Q. How should researchers address batch-to-batch variability in biological activity?
- Methodology :
- Standardized Synthesis : Fix reaction parameters (solvent purity, temperature ±2°C, stirring rate) and validate intermediates via TLC .
- QC Protocols : Implement strict NMR/MS batch testing. Use PCA (principal component analysis) on spectral data to detect outliers .
- Bioactivity Normalization : Express results as % inhibition relative to a reference batch stored at –80°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
